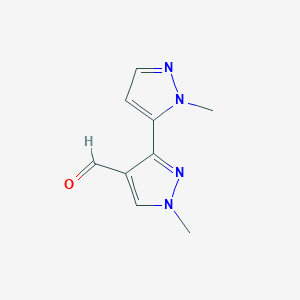

1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde

Description

1-Methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde is a bifunctional pyrazole derivative characterized by two methyl-substituted pyrazole rings and an aldehyde group at the 4-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Synthetic routes for related pyrazole-4-carbaldehydes often employ the Vilsmeier-Haack reaction, as demonstrated in the preparation of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes (e.g., via formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones) .

Properties

IUPAC Name |

1-methyl-3-(2-methylpyrazol-3-yl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-12-5-7(6-14)9(11-12)8-3-4-10-13(8)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWLFQAOEJHFDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=NN2C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities.

Result of Action

Given the reported antileishmanial and antimalarial activities of pyrazole derivatives, it’s plausible that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as oxidoreductases and transferases can influence the catalytic activities of these enzymes. Additionally, it may bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors or epigenetic regulators.

Temporal Effects in Laboratory Settings

The temporal effects of 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde in laboratory settings are essential for understanding its stability and long-term effects. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and efficacy. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments can result in its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome. Toxicity studies have indicated that high doses of the compound can cause adverse effects such as hepatotoxicity and nephrotoxicity.

Metabolic Pathways

1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. Studies have shown that the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects.

Subcellular Localization

The subcellular localization of 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production.

Biological Activity

1-Methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This molecular structure features two pyrazole rings and an aldehyde functional group, which are crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds similar to 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde have demonstrated significant antiproliferative effects against various cancer cell lines:

These findings indicate that the compound may inhibit cell growth and induce apoptosis in cancer cells.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives can exhibit anti-inflammatory properties. A study reported that certain pyrazole compounds significantly reduced inflammation in animal models, comparable to standard anti-inflammatory drugs such as indomethacin . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole compounds has also been documented. A series of pyrazole derivatives were tested against various bacterial strains, showing promising results:

| Bacterial Strain | Activity | Reference |

|---|---|---|

| E. coli | Moderate | |

| S. aureus | High | |

| Pseudomonas aeruginosa | Moderate to High |

The presence of specific substituents on the pyrazole ring enhances its antimicrobial properties.

Case Studies

In a recent study, researchers synthesized a series of pyrazole derivatives, including 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde, to evaluate their biological activities. The study found that these compounds exhibited potent cytotoxicity against various cancer cell lines and showed significant anti-inflammatory effects in vitro .

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the binding interactions between the compound and its biological targets. These studies suggest that the pyrazole moiety plays a critical role in binding affinity and specificity towards certain enzymes involved in cancer progression and inflammation .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- Chloro (Cl) and trifluoromethyl (CF3) substituents (e.g., in ) increase electrophilicity at the aldehyde group, enhancing reactivity in nucleophilic additions compared to the methyl groups in the target compound .

- Methyl groups (as in the target compound) improve lipophilicity, which may enhance bioavailability but reduce polarity and water solubility .

Biological Activity: Antimicrobial Activity: Derivatives with heterocyclic substituents (e.g., furan-2-yl in 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde) exhibit potent antimicrobial activity (MIC 1–4 µg/mL), surpassing reference drugs like Amoxicillin in some cases . The target compound’s methyl groups may reduce potency compared to these analogues but improve metabolic stability. Enzyme Inhibition: Pyrazole-4-carbaldehydes functionalized with thiazolidinone moieties (e.g., compound 5a in ) show strong α-amylase inhibition (90% at 100 µg/mL), attributed to the aldehyde’s role in forming conjugated systems with bioactivity-enhancing groups .

Synthetic Utility: The aldehyde group in the target compound enables cyclocondensation reactions, as seen in , where 1H-pyrazole-4-carbaldehyde derivatives form pyrano[3,2-c]chromenes with antimicrobial activity . Chloro-substituted analogues (e.g., 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde) are synthesized via Vilsmeier-Haack reactions, suggesting scalable routes for structurally related compounds .

Physicochemical Properties

- Melting Points : Chloro- and aryl-substituted derivatives (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) exhibit higher melting points (140–141°C) due to increased crystallinity from halogenated aromatic interactions . The target compound’s methyl groups likely result in a lower melting point, though specific data are unavailable.

- Solubility : Compounds with polar substituents (e.g., 3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde) show improved aqueous solubility compared to methyl- or CF3-substituted derivatives .

Q & A

What are the optimized synthetic routes for 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde?

The compound can be synthesized via Vilsmeier-Haack formylation of pyrazolone precursors, followed by nucleophilic substitution. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (a structural analog) is prepared by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones with POCl₃ and DMF under reflux . The aldehyde group is introduced via electrophilic substitution at the C4 position. Subsequent reactions with phenols or amines (e.g., in the presence of K₂CO₃) enable functionalization of the chloro substituent .

How is structural characterization performed for pyrazole-4-carbaldehyde derivatives?

X-ray crystallography is the gold standard for unambiguous structural determination. For instance, the crystal structure of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde revealed planarity of the pyrazole ring and dihedral angles between substituents (73.67° and 45.99° for phenyl groups) . Spectroscopic methods (¹H/¹³C NMR, IR) are used to confirm functional groups, such as the aldehyde proton (δ ~9.8–10.2 ppm) and carbonyl stretching (~1700 cm⁻¹) .

What strategies are employed to modify the aldehyde group for derivatization?

The aldehyde group serves as a versatile handle for condensation reactions (e.g., forming hydrazones, oximes, or Schiff bases). For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with phenols under basic conditions to yield 5-aryloxy derivatives . Nucleophilic additions (e.g., Grignard reagents) or cross-coupling reactions (e.g., Suzuki-Miyaura) can further diversify the scaffold .

What mechanistic insights exist for the Vilsmeier-Haack reaction in pyrazole systems?

The Vilsmeier-Haack reaction involves electrophilic attack by the chloroiminium ion (generated from DMF and POCl₃) at the electron-rich C4 position of the pyrazolone ring. The reaction proceeds via a six-membered cyclic transition state, with the aldehyde group forming after hydrolysis . Computational studies (DFT) suggest that electron-donating substituents on the pyrazole ring enhance reactivity by lowering the activation energy .

How is the biological activity of pyrazole-4-carbaldehydes evaluated?

In vitro assays assess antibacterial, anti-inflammatory, or enzyme-inhibitory activity. For example, pyrazole-4-carbaldehyde derivatives exhibit antibacterial activity against S. aureus (MIC ~8–16 µg/mL) via interference with cell wall synthesis . Structure-activity relationship (SAR) studies correlate substituent electronegativity (e.g., nitro, trifluoromethyl) with enhanced bioactivity .

What computational methods are used to predict electronic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, the LUMO is localized on the aldehyde and pyrazole ring, indicating susceptibility to nucleophilic attack . Molecular docking models interactions with biological targets (e.g., COX-2 enzyme) to rationalize anti-inflammatory activity .

How are contradictory data in SAR studies resolved?

Contradictions arise from varying substituent effects. For instance, nitro groups enhance antibacterial activity but reduce solubility. Multivariate analysis (e.g., PCA or PLS regression) isolates key descriptors (logP, polar surface area) to optimize balance between potency and pharmacokinetics . Comparative crystallography of analogs (e.g., 1-methyl-4-nitro derivatives) clarifies steric and electronic influences .

What challenges arise in scaling up pyrazole-4-carbaldehyde synthesis?

Byproduct formation (e.g., over-chlorination) occurs under non-optimized Vilsmeier-Haack conditions. Mitigation strategies include controlled POCl₃ addition and low-temperature quenching . Purification hurdles (e.g., aldehyde oxidation) require inert atmospheres and chromatographic separation (silica gel, ethyl acetate/hexane) .

Are green chemistry approaches applicable to pyrazole-4-carbaldehyde synthesis?

Ultrasound-assisted synthesis reduces reaction times (from 6 hours to 30 minutes) and improves yields (~15–20% increase) by enhancing mass transfer. For example, 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one reacts with aldehydes under sonication to form fused heterocycles . Solvent-free conditions (e.g., ball milling) are also explored for nucleophilic substitutions .

How do pyrazole-4-carbaldehydes contribute to heterocyclic diversity?

They act as precursors for fused heterocycles (e.g., pyrazolo[3,4-c]pyrazoles) via cyclocondensation with hydrazines or azides . For example, 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde reacts with hydrazine hydrate to form tricyclic systems with potential kinase inhibition activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.